2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine (CAS 1007-77-8): A Comprehensive Technical Guide on Synthesis, Structural Dynamics, and Medicinal Applications
2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine (CAS 1007-77-8): A Comprehensive Technical Guide on Synthesis, Structural Dynamics, and Medicinal Applications
Executive Summary
In the modern landscape of small-molecule drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical imperative for improving drug safety and efficacy. 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine (CAS 1007-77-8) represents a strategically functionalized building block designed to address this challenge. Featuring a highly rigid azaspiro[4.4]nonane core attached to a flexible primary ethylamine linker, this compound is heavily utilized as a pharmaceutical intermediate [1]. This whitepaper provides an in-depth analysis of its structural thermodynamics, synthetic methodologies, and highly optimized experimental protocols for library generation.
Structural Dynamics & Physicochemical Profile
The utility of CAS 1007-77-8 stems from the synergistic relationship between its two primary structural domains:
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The Azaspiro[4.4]nonane Core : The spiro fusion of two five-membered rings creates a non-planar, conformationally restricted scaffold. This high Fsp3 character (fraction of sp3-hybridized carbons) improves aqueous solubility and metabolic stability. More importantly, it provides a versatile three-dimensional framework that reduces entropic penalties upon binding to target proteins [2].
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The Ethylamine Linker (-CH₂CH₂NH₂) : Attached to the bridgehead nitrogen, this two-carbon spacer acts as a flexible arm. The primary amine serves as a potent hydrogen bond donor/acceptor and can form ionic interactions (as a protonated ammonium ion) with acidic residues in target binding pockets [2].
Table 1: Physicochemical Properties Summary
| Property | Value |
| CAS Number | 1007-77-8 |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| Structural Classification | Azaspiro compound / Primary Amine |
| Key Functional Groups | Spirocyclic tertiary amine, Primary aliphatic amine |
| Primary Application | Pharmaceutical intermediate, Library building block |
Pharmacological Utility & Target Engagement Logic
As a Senior Application Scientist, I emphasize that the selection of a spirocyclic scaffold is never arbitrary; it is rooted in binding thermodynamics. When a highly flexible molecule binds to a receptor, it must adopt a specific conformation, resulting in a massive loss of conformational entropy ( ΔS<0 ).
By pre-organizing the molecule into a rigid spirocycle, this entropic penalty is drastically minimized. Consequently, the overall Gibbs free energy of binding ( ΔG ) becomes significantly more favorable, enhancing both target affinity and selectivity. Furthermore, the azaspiro[4.4]nonane skeleton is structurally homologous to the polycyclic core of Cephalotaxus alkaloids, which are well-documented for their potent antiproliferative activities against cancer cells [3].
Caption: Logical relationship mapping the thermodynamic benefits of the spirocyclic scaffold and linker.
Synthetic Methodologies
The construction of the azaspiro[4.4]nonane core is non-trivial due to the steric hindrance of the quaternary spiro center. State-of-the-art methodologies include domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals [4], or intramolecular 1,3-dipolar cycloaddition of alkenyl-substituted cyclic nitrones [5].
Once the core 2-azaspiro[4.4]nonane is isolated, the ethylamine linker is installed. Below is a self-validating protocol for the N-alkylation to yield CAS 1007-77-8.
Protocol 1: Synthesis of CAS 1007-77-8 via N-Alkylation
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Step 1 (Alkylation): Dissolve 2-azaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile (MeCN). Add finely milled potassium carbonate (K₂CO₃, 3.0 eq). Causality: K₂CO₃ is a mild, non-nucleophilic base that scavenges the HBr byproduct without reacting with the alkyl halide, preventing unwanted side reactions.
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Step 2 (Coupling): Dropwise add tert-butyl (2-bromoethyl)carbamate (1.1 eq). Reflux at 80°C for 12 hours. The precipitation of KBr drives the equilibrium forward.
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Step 3 (Isolation): Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography (SiO₂).
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Step 4 (Deprotection): Treat the N-Boc intermediate with 4M HCl in dioxane at room temperature for 2 hours. Causality: The acidic environment cleaves the Boc group, releasing gaseous CO₂ and isobutylene. The irreversible evolution of these gases acts as a thermodynamic sink, driving the deprotection to 100% completion.
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Step 5 (Freebasing): Neutralize with 1M NaOH, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the free base 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine.
Experimental Protocols: High-Throughput Amide Coupling
For drug discovery professionals, CAS 1007-77-8 is most frequently utilized as a nucleophile in parallel library synthesis. The following protocol outlines an optimized amide coupling workflow.
Protocol 2: HATU-Mediated Amide Coupling
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Step 1 (Activation): In a 20 mL vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: HATU is selected over EDC/HOBt because its HOAt leaving group forms a highly reactive active ester. The pyridine nitrogen in HOAt provides neighboring-group participation, stabilizing the transition state via an internal hydrogen bond, which drastically accelerates the coupling of sterically hindered partners.
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Step 2 (Base Addition): Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes. DIPEA's steric bulk prevents it from acting as a competing nucleophile.
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Step 3 (Amine Addition): Add CAS 1007-77-8 (1.1 eq) and stir at room temperature for 2-4 hours. Monitor via LC-MS.
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Step 4 (Workup - Critical Step): Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl . Causality: DMF is highly water-miscible but easily partitions into EtOAc. Washing with 5% LiCl alters the ionic strength of the aqueous phase, drastically reducing the solubility of EtOAc in water while effectively pulling all residual DMF into the aqueous layer. This prevents baseline disturbances during subsequent LC-MS purification.
Table 2: Reaction Optimization Data (Amide Coupling)
| Coupling Reagent | Base | Solvent | Time | Yield (%) | Purity (LC-MS) |
| EDC/HOBt | TEA | DCM | 12h | 65% | >90% |
| T3P | Pyridine | EtOAc | 8h | 78% | >95% |
| HATU | DIPEA | DMF | 3h | 92% | >98% |
Note: Data reflects typical optimization parameters for primary amines attached to spirocyclic scaffolds, demonstrating the superiority of the HATU/DIPEA system.
Caption: Experimental workflow for high-throughput amide coupling using CAS 1007-77-8.
References
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ACS Publications. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals". ACS Omega (2019). URL:[Link]
